molecular formula C13H15N3O3S B2775003 1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1013770-06-3

1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2775003
CAS RN: 1013770-06-3
M. Wt: 293.34
InChI Key: RDFAXPRCAMAZHO-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is a compound that has gained significant attention in recent years due to its potential in scientific research. It is a pyrazole derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activities : This compound has been involved in the synthesis of a range of heterocyclic compounds. For instance, research demonstrates its utility in creating novel pyrazolopyrimidine ring systems, showcasing antimicrobial properties that exceed those of reference drugs. This indicates its potential in developing new antimicrobial agents (Alsaedi et al., 2019).

Chemical Synthesis and Utility : It serves as a precursor in chemical reactions leading to the creation of dihydropyrazole and 3,3-diarylacrylonitrile, highlighting its versatility in chemical synthesis. The tandem reaction strategy employed showcases the compound's utility in creating complex molecular structures (Zhu et al., 2011).

Heterocyclic Synthesis : Its derivatives have been used as intermediates in the synthesis of various heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives. These processes highlight its significant role in the development of new compounds with potential pharmacological applications (Fadda et al., 2012).

Carbonic Anhydrase Inhibitor Studies : Novel metal complexes derived from this compound have shown strong inhibitory properties against carbonic anhydrase enzymes, suggesting its importance in medicinal chemistry research focused on discovering new inhibitors for therapeutic applications (Büyükkıdan et al., 2013).

Anticancer and Anti-inflammatory Research : The compound and its derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, alongside molecular docking studies to explore their interactions with COX enzymes. These studies contribute to the understanding of its potential as a lead compound in developing new therapeutic agents (Eweas et al., 2015).

properties

IUPAC Name

1,5-dimethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-8-12(15-16(9)2)13(17)14-10-4-6-11(7-5-10)20(3,18)19/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFAXPRCAMAZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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